molecular formula C10H14N2O B3137159 N'-Hydroxy-4-isopropylbenzenecarboximidamide CAS No. 435303-30-3

N'-Hydroxy-4-isopropylbenzenecarboximidamide

Cat. No.: B3137159
CAS No.: 435303-30-3
M. Wt: 178.23 g/mol
InChI Key: RBAATUXPVYZRRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-4-isopropylbenzenecarboximidamide (CAS 435303-30-3) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . As an N'-hydroxy benzenecarboximidamide derivative, this compound features an amidoxime functional group, which is a valuable scaffold in medicinal chemistry and drug discovery . Compounds within this chemical class have been investigated as key intermediates in the synthesis of novel pharmacologically active molecules . For instance, structurally related N-hydroxybenzamidines and N-benzyl hydroxypyridone carboxamides have been explored in research for their potential antiviral properties and antifungal activities . Specifically, such hydroxypyridone carboxamides have been identified as a viable chemotype for potent antivirals against human cytomegalovirus (HCMV), acting through a mechanism distinct from viral polymerase inhibitors . Similarly, benzamidine derivatives have shown significant in vitro efficacy against fungal pathogens like Pneumocystis carinii . This highlights the research value of this compound as a building block for developing new therapeutic agents and probing biological mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle this material with appropriate precautions in a laboratory setting .

Properties

IUPAC Name

N'-hydroxy-4-propan-2-ylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)8-3-5-9(6-4-8)10(11)12-13/h3-7,13H,1-2H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAATUXPVYZRRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-Hydroxy-4-isopropylbenzenecarboximidamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C11H14N2O
  • CAS Number : 435303-30-3
  • Molecular Weight : 190.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Research indicates that this compound exhibits various biological effects, including antimicrobial, antiproliferative, and potential antidiabetic activities.

Antimicrobial Activity

Research has shown that certain derivatives of benzenecarboximidamides possess significant antimicrobial properties. For instance, compounds with structural similarities to this compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 μM
This compoundEscherichia coli16 μM

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative effects against various cancer cell lines. The compound's ability to inhibit cell proliferation can be attributed to its interaction with cellular pathways regulating apoptosis and cell cycle progression.

Case Study: Antiproliferative Effects

In a study examining the effects on human cancer cell lines, this compound exhibited an IC50 value ranging from 3.1 to 5.3 μM across different cell types, indicating moderate to strong antiproliferative activity.

Cell LineIC50 (μM)
MCF-73.1
HCT 1164.4
HEK 2935.3

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several potential pathways have been identified:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways.
  • Disruption of Cell Membrane Integrity : The compound may alter the permeability of microbial membranes, leading to cell death.
  • Interference with DNA Synthesis : By targeting nucleic acid synthesis pathways, this compound may prevent bacterial replication and proliferation.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The following table summarizes key differences between N'-Hydroxy-4-isopropylbenzenecarboximidamide and its analogs:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Notes
This compound Isopropyl (para) C₁₀H₁₃N₂O 179.22* Not reported Hypothesized ligand/synthetic intermediate
N'-Hydroxy-4-propoxybenzenecarboximidamide Propoxy (para) C₁₀H₁₃N₂O₂ 193.22 Not reported Drug impurity reference standard
4-Bromo-N'-hydroxybenzenecarboximidamide Bromo (para) C₇H₈BrN₂O 225.06 Not reported Research reagent (sigma receptor studies)
(Z)-N-(4-Methoxybenzyl)-N'-nitro-2-(propan-2-ylidene)hydrazinecarboximidamide Methoxybenzyl, nitro C₁₅H₂₀N₄O₃ 304.35 109–110 High-yield synthetic intermediate (85%)

Notes:

  • The isopropyl group introduces steric bulk and hydrophobicity compared to the propoxy (polar ether) or bromo (electron-withdrawing) substituents. This may enhance lipid solubility but reduce polar interactions in biological systems.
  • Melting points for nitro-substituted analogs (e.g., 109–149°C ) are higher due to stronger intermolecular forces (e.g., dipole-dipole interactions from nitro groups).

Q & A

Q. How can synthetic routes for N'-Hydroxy-4-isopropylbenzenecarboximidamide be optimized to improve yield and purity?

  • Methodological Answer : Begin with hydroxylamine hydrochloride reacting with 4-isopropylbenzenecarboximidamide under reflux in ethanol or methanol. Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to balance yield and byproduct formation. Use column chromatography (silica gel, ethyl acetate/hexane gradient) for purification. Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) . For reproducibility, ensure anhydrous conditions and stoichiometric control of hydroxylamine.

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Use deuterated DMSO at 400 MHz to resolve aromatic protons (δ 6.8–7.5 ppm) and hydroxyimino groups (δ 10.2–11.0 ppm). Compare with structurally analogous compounds for assignment .
  • HRMS (ESI+) : Confirm molecular ion [M+H]+ with <2 ppm error. For fragmentation analysis, employ collision-induced dissociation (CID) to validate the imidamide backbone .
  • FT-IR : Identify N–O (930–980 cm⁻¹) and C=N (1620–1680 cm⁻¹) stretches to confirm functional groups .

Q. How should stability studies be designed to assess this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing:
  • Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months. Analyze degradation via HPLC every 2 weeks.
  • Photostability : Expose to UV light (320–400 nm) and monitor changes in UV-Vis spectra (λmax ~270 nm).
  • Humidity Sensitivity : Use 75% RH chambers and track hygroscopicity via Karl Fischer titration. Stabilize with desiccants (silica gel) in amber glass vials .

Advanced Research Questions

Q. What computational strategies can predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., cytochrome P450). Generate 3D conformers from SMILES strings (e.g., CC(C)C1=CC=C(C=C1)C(=NO)N) and validate with DFT-optimized geometries .
  • QSAR Modeling : Train models on datasets of carboximidamide analogs (e.g., IC50 values for antimicrobial activity). Use descriptors like logP, polar surface area, and H-bond donor/acceptor counts .

Q. How can contradictions in spectral data (e.g., NMR vs. MS) for this compound be resolved?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR assignments with COSY and HSQC to resolve overlapping signals. For MS discrepancies, perform high-resolution orbitrap analysis and compare isotopic patterns.
  • X-ray Crystallography : If crystalline, solve the structure to unambiguously confirm tautomeric forms (e.g., keto-enol equilibria) .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in this compound analogs?

  • Methodological Answer :
  • Scaffold Diversification : Synthesize derivatives with varied substituents (e.g., alkyl, halogen, methoxy) at the 4-position. Test in vitro bioactivity (e.g., antimicrobial assays using MIC protocols).
  • Free-Wilson Analysis : Quantify contributions of substituents to activity. Pair with molecular dynamics simulations to assess ligand-receptor binding stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-4-isopropylbenzenecarboximidamide
Reactant of Route 2
N'-Hydroxy-4-isopropylbenzenecarboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.